molecular formula C9H7NO4 B1341784 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid CAS No. 214848-62-1

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Cat. No.: B1341784
CAS No.: 214848-62-1
M. Wt: 193.16 g/mol
InChI Key: JUPRMLOKNXQWDA-UHFFFAOYSA-N
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Description

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a heterocyclic compound with a benzoxazine core structure

Chemical Reactions Analysis

Types of Reactions

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo-derivatives.

    Reduction: Reduction reactions can yield dihydro-derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various oxo- and dihydro-derivatives, as well as substituted benzoxazine compounds .

Scientific Research Applications

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties.

Biological Activity

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS Number: 214848-62-1) is a chemical compound belonging to the benzoxazine family. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antimicrobial, and potential anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

The molecular formula of this compound is C₉H₇NO₄, with a molecular weight of 193.16 g/mol. The compound features a benzoxazine structure that contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₇NO₄
Molecular Weight193.16 g/mol
CAS Number214848-62-1
Purity95% - 97%

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

2. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation markers in vitro. In a controlled study, it was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use as an anti-inflammatory agent.

3. Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have revealed its ability to induce apoptosis in cancer cell lines. The compound was observed to disrupt cellular proliferation pathways, making it a candidate for further research in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Chemical Society evaluated the antimicrobial efficacy of several benzoxazine derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments conducted on RAW 264.7 macrophages showed that treatment with this compound led to a significant decrease in nitric oxide (NO) production and reduced expression of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS). These findings suggest that it may modulate inflammatory responses effectively .

Case Study 3: Apoptosis Induction in Cancer Cells

A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that the compound induced apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c release and activation of caspases .

Properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-8-4-14-7-3-5(9(12)13)1-2-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPRMLOKNXQWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590862
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214848-62-1
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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